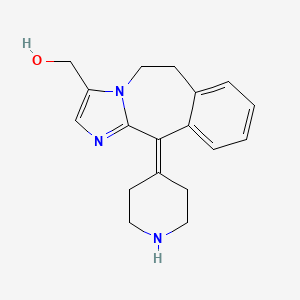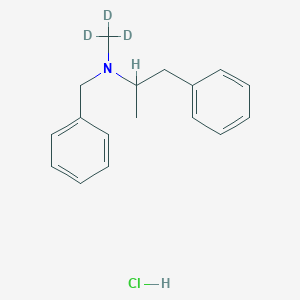
rac Benzphetamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac Benzphetamine-d3 Hydrochloride is a deuterium-labeled version of Benzphetamine Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound has the molecular formula C17H19D3ClN and a molecular weight of 278.83 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacology.
Méthodes De Préparation
The synthesis of Rac Benzphetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Benzphetamine molecule. The synthetic route typically starts with the precursor Benzphetamine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Rac Benzphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Rac Benzphetamine-d3 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled compound, it serves as an internal standard for mass spectrometry and other analytical techniques.
Pharmacology: Used in drug metabolism studies to trace the metabolic pathways of Benzphetamine.
Neuroscience: Employed in research on the central nervous system to study the effects of sympathomimetic amines.
Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of Rac Benzphetamine-d3 Hydrochloride is similar to that of Benzphetamine. It acts as a sympathomimetic amine, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness, reduced appetite, and elevated blood pressure. The compound binds to adrenergic receptors, mediating its effects through the activation of these receptors .
Comparaison Avec Des Composés Similaires
Rac Benzphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Benzphetamine Hydrochloride: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.
Amphetamine: Another sympathomimetic amine with similar pharmacological properties but different chemical structure.
Methamphetamine: A more potent sympathomimetic amine with higher potential for abuse and addiction.
Propriétés
Formule moléculaire |
C17H22ClN |
|---|---|
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3; |
Clé InChI |
ANFSNXAXVLRZCG-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


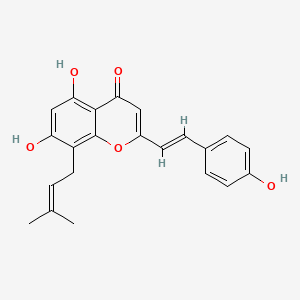

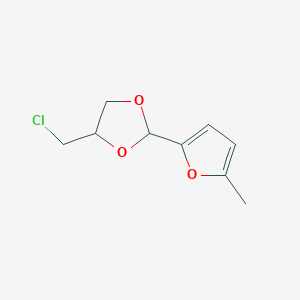


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)

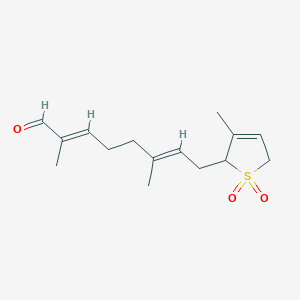
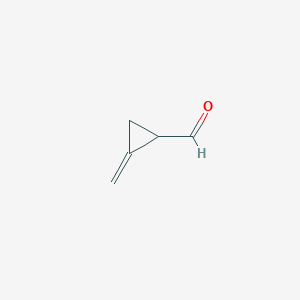
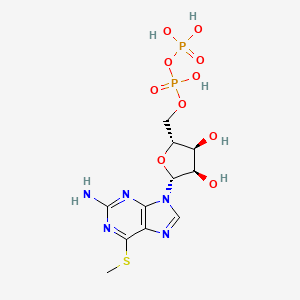

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)

